molecular formula C19H13NO3 B11628104 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 130284-81-0

2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B11628104
CAS No.: 130284-81-0
M. Wt: 303.3 g/mol
InChI Key: OCRXVUMOYCGRIZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the isoindole family This compound is characterized by its unique structure, which includes a benzoisoindole core substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phthalaldehyde with 4-methoxyaniline in the presence of a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired isoindole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione
  • 2-(4-Methoxyphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione
  • 2-(4-Methoxyphenyl)-1H-benzo[g]isoindole-1,3(2H)-dione

Uniqueness

2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted modifications, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

CAS No.

130284-81-0

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C19H13NO3/c1-23-15-8-6-14(7-9-15)20-18(21)16-10-12-4-2-3-5-13(12)11-17(16)19(20)22/h2-11H,1H3

InChI Key

OCRXVUMOYCGRIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

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